molecular formula C13H25N3 B11740753 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl](heptyl)amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl](heptyl)amine

Cat. No.: B11740753
M. Wt: 223.36 g/mol
InChI Key: KELBMQNIMDLYTP-UHFFFAOYSA-N
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Description

(1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a pyrazole ring substituted with a dimethyl group at positions 1 and 4, a methyl group at position 5, and a heptyl amine group attached to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate reagents to form the pyrazole ring . The reaction conditions typically involve the use of catalysts such as sodium acetate at room temperature . The heptyl amine group can be introduced through nucleophilic substitution reactions using heptyl halides under basic conditions.

Industrial Production Methods

Industrial production of pyrazole derivatives, including (1,4-dimethyl-1H-pyrazol-5-yl)methylamine, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Heptyl halides, sodium acetate; reactions are conducted under basic conditions to facilitate nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(1,4-dimethyl-1H-pyrazol-5-yl)methylamine can be compared with other pyrazole derivatives to highlight its uniqueness:

The uniqueness of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine lies in its specific substitution pattern and the presence of the heptyl amine group, which can impart distinct biological and chemical properties.

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]heptan-1-amine

InChI

InChI=1S/C13H25N3/c1-4-5-6-7-8-9-14-11-13-12(2)10-15-16(13)3/h10,14H,4-9,11H2,1-3H3

InChI Key

KELBMQNIMDLYTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=C(C=NN1C)C

Origin of Product

United States

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